molecular formula C10H14O2 B8735568 1,2-Dimethoxy-4,5-dimethylbenzene CAS No. 1128-57-0

1,2-Dimethoxy-4,5-dimethylbenzene

Cat. No. B8735568
CAS RN: 1128-57-0
M. Wt: 166.22 g/mol
InChI Key: VCFFLBDRLPCAPF-UHFFFAOYSA-N
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Patent
US03950236

Procedure details

1.80 g of 6-methylveratraldehyde was treated with 2 g KOH, 1.4 ml 95% hydrazine, and 20 ml diethylene glycol in the manner described in the preparation of 3,4-dimethoxytoluene to give a quantitative yield of 4,5-dimethylveratrole as a cream colored solid. An analytical sample was sublimed (60°/0.05 mm Hg) to give a white powder, mp 41°-42°(Lit. 42.5°). Nmr (δ): 2.19 (s, 6H), 3.85 (s, 6H), 6.66 (s, 2H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH:8]=O)=[CH:6][C:5]([O:10][CH3:11])=[C:4]([O:12][CH3:13])[CH:3]=1.[OH-].[K+].NN.COC1C=C(C)C=CC=1OC>C(O)COCCO>[CH3:1][C:2]1[CH:3]=[C:4]([O:12][CH3:13])[C:5]([O:10][CH3:11])=[CH:6][C:7]=1[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
CC1=CC(=C(C=C1C=O)OC)OC
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.4 mL
Type
reactant
Smiles
NN
Name
Quantity
20 mL
Type
solvent
Smiles
C(COCCO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C(=CC1C)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.